Ethyl 2-(benzylamino)-5-chloronicotinate

Catalog No.
S829215
CAS No.
1186405-01-5
M.F
C15H15ClN2O2
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(benzylamino)-5-chloronicotinate

CAS Number

1186405-01-5

Product Name

Ethyl 2-(benzylamino)-5-chloronicotinate

IUPAC Name

ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI Key

YIQAPNZUZCNZAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2

Ethyl 2-(benzylamino)-5-chloronicotinate is a trifunctional heterocyclic building block used in advanced organic synthesis. As a substituted 2-aminopyridine, its primary value lies in its role as a precisely configured intermediate for constructing more complex molecules, particularly in medicinal chemistry. The key procurement-relevant attributes are the N-benzyl protected amine, the 5-chloro substituent which serves as a handle for cross-coupling reactions, and the ethyl ester group which offers a balance of stability and reactivity for subsequent transformations. [REFS-1, REFS-2]

Substituting this compound with seemingly close analogs can lead to significant failures in multi-step synthetic routes. Using the unprotected amine precursor, Ethyl 2-amino-5-chloronicotinate, exposes the highly nucleophilic amine to side reactions during subsequent steps. [1] Replacing the 5-chloro group with a more reactive 5-bromo analog fundamentally alters the conditions required for cross-coupling, potentially causing loss of regioselectivity if other reactive sites are present. Similarly, substituting the ethyl ester with a methyl ester results in faster hydrolysis, reducing the process window where the ester must remain intact during other transformations. [2] These differences make the title compound a specific choice for controlled, sequential synthesis strategies.

Enhanced Process Stability: N-Benzyl Group Prevents Undesired Reactivity of the 2-Amino Position

The N-benzyl group serves as a robust protecting group for the 2-amino functionality, preventing unwanted side reactions common with unprotected 2-aminopyridines during multi-step synthesis. [1] This strategy is employed to block the nucleophilicity of both the exocyclic and pyridine ring nitrogens, which can otherwise interfere with transformations at other sites, such as ester hydrolysis or substitution reactions. The benzyl group is stable under a wide range of non-reductive conditions and can be reliably removed in a distinct, final step via catalytic hydrogenolysis (e.g., using Pd/C). Procuring the N-benzylated form eliminates the need for an additional protection step and subsequent purification, streamlining the synthetic workflow.

Evidence DimensionChemical Stability / Reactivity
Target Compound DataStable to various non-reductive reagents due to N-benzyl protection.
Comparator Or BaselineUnprotected 2-aminopyridine core (e.g., Ethyl 2-amino-5-chloronicotinate). Prone to side reactions at the amine or pyridine nitrogen.
Quantified DifferenceQualitative: Avoids side reactions and additional protection/deprotection steps.
ConditionsGeneral multi-step synthesis involving basic, acidic, or organometallic reagents.

This allows for cleaner reactions and higher overall yields in complex syntheses by ensuring only the desired functional groups react in a given step.

Tunable Reactivity for Sequential Synthesis: Strategic Use of 5-Chloro Over 5-Bromo Analogs

The 5-chloro substituent offers a distinct reactivity profile compared to its 5-bromo analog, enabling more controlled and sequential cross-coupling strategies. The Carbon-Chlorine bond is significantly stronger than the Carbon-Bromine bond, making chloropyridines less reactive in the rate-determining oxidative addition step of palladium-catalyzed reactions like Suzuki-Miyaura coupling. While this requires more active catalysts or more forcing conditions, it provides a crucial advantage: other, more labile groups (including bromides at different positions) can be reacted selectively while leaving the C-Cl bond intact for a later transformation. This makes the 5-chloro derivative the specific choice for syntheses requiring a less reactive, more robust coupling handle.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound DataC-Cl Bond BDE: ~339 kJ/mol
Comparator Or Baseline5-Bromo Analog: C-Br Bond BDE: ~276 kJ/mol
Quantified DifferenceThe C-Cl bond is ~23% stronger, rendering it significantly less reactive in oxidative addition.
ConditionsStandard Palladium-catalyzed cross-coupling reactions.

For complex molecules with multiple potential reaction sites, choosing the less reactive chloro-analog allows for predictable, stepwise functionalization, which is critical for controlling outcomes in pharmaceutical process chemistry.

Improved Processability: Slower Hydrolysis Rate of Ethyl Ester vs. Methyl Ester

The ethyl ester of this compound provides a process advantage over the corresponding methyl ester due to its greater hydrolytic stability. Under basic conditions, ethyl esters have been shown to hydrolyze approximately 2 to 3 times more slowly than their methyl ester counterparts. [1] This slower rate of hydrolysis provides a wider and more robust processing window for synthetic steps that are performed under basic or aqueous conditions where the ester must remain intact. This increased stability can reduce the formation of the corresponding carboxylic acid impurity, simplifying purification and improving the overall yield and reproducibility of the manufacturing process.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataEthyl Ester Relative Rate = 1
Comparator Or BaselineMethyl Ester Relative Rate = 2-3x faster than ethyl ester
Quantified DifferenceEthyl ester is 2-3 times more stable to hydrolysis.
ConditionsAqueous basic conditions (e.g., pH 11).

This enhanced stability reduces impurity formation and increases batch-to-batch consistency, which are critical factors in scaling up chemical production.

Intermediate for Multi-Step Kinase Inhibitor Synthesis

This compound is the right choice for synthetic routes where the pyridine core requires modification in a specific sequence. For example, a reaction at another position on the molecule can be performed while the stable N-benzyl and ethyl ester groups remain intact, followed by a late-stage, high-temperature Suzuki or Buchwald-Hartwig coupling at the 5-chloro position. [1]

Development of Pharmaceutical Scaffolds Requiring Selective Ester Hydrolysis

In syntheses that require conversion of the ester to a carboxylic acid or amide, this compound provides superior control. The N-benzyl group prevents interference from the amine during the hydrolysis step. [2] Furthermore, the ethyl ester's slower hydrolysis rate compared to a methyl ester allows for better control and tolerance of mildly basic conditions in preceding steps. [3]

Precursor for Libraries of Substituted 2-Aminopyridines

This is a suitable starting material for creating a library of analogs. The robust 5-chloro position can be subjected to a variety of modern, powerful cross-coupling conditions to introduce diverse aryl or alkyl groups, providing a reliable pathway to novel chemical entities built upon the 2-(benzylamino)pyridine core. [1]

XLogP3

4.1

Dates

Last modified: 08-16-2023

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